3-Chloroanisole
Overview
Description
3-Chloroanisole (3CA) is a chemical compound that has been studied for its potential use in overcharge protection of Li-ion cells. It has been observed to be very effective in preventing voltage increase beyond a certain threshold during overcharging reactions, which is attributed to the decomposition of 3CA and the subsequent formation of a conducting polymer film. This film acts to consume surplus current and inhibit voltage increase through a shunting effect .
Synthesis Analysis
While the provided papers do not directly describe the synthesis of 3-chloroanisole, they do discuss the synthesis of related compounds. For instance, the synthesis of 3-(dichloroacetyl)chromone, which is a building block for the synthesis of formylated purine isosteres, has been described. This synthesis involves the reaction of 3-(dimethylamino)-1-(2-hydroxyphenyl)propen-1-one with dichloroacetyl chloride . Additionally, a method for the synthesis of 3-chloro- and 3,3-dichloro-2-oxindoles via hypervalent iodine-mediated chlorooxidation has been developed, which could potentially be adapted for the synthesis of 3-chloroanisole .
Molecular Structure Analysis
The molecular structure and reactivity of chloroanisoles, including 3-chloroanisole, have been studied using density functional theory and ab initio molecular orbital calculations. These studies provide insights into the global reactivity of chloroanisoles through descriptors such as energy, hardness, chemical potential, electrophilicity index, and polarizability .
Chemical Reactions Analysis
3-Chloroanisole undergoes decomposition when used as an electrolyte additive in Li-ion cells, leading to the formation of a conducting polymer film. This reaction is crucial for its role in overcharge protection . In the context of metalation reactions, the stability of the chlorophenyl group in chloroanisoles, including 3-chloroanisole, has been assessed, indicating that metalation ortho to the methoxy group can be achieved under certain conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of 3-chloroanisole have been studied, including its standard molar enthalpies of formation in both the liquid and gaseous phases. These properties have been derived from experimental values obtained through combustion calorimetry and high-temperature microcalorimetry techniques . Additionally, the behavior of 3-chloroanisole in Li-ion cells during storage at various temperatures has been evaluated, showing that it does not lead to significant problems with rate capability, cycle life, and long-term storage behavior .
Scientific Research Applications
Overcharge Protection in Li-ion Cells
3-Chloroanisole (3CA) has been found to be effective as an electrolyte additive for overcharge protection in Li-ion cells. It prevents cell voltage from increasing beyond a certain limit during overcharging, owing to its decomposition and the formation of a conducting polymer film. This functionality is crucial for maintaining cell stability and efficiency (Lee & Cho, 2007).
Formation in Water Chlorination
Chloroanisoles, including 3-Chloroanisole, are significant in the context of water treatment. They are formed during the chlorination of water and are known for creating earthy and musty odors in drinking water. Understanding their formation is key to improving water treatment processes (Zhang et al., 2016).
Detection in Water Samples
The detection of chloroanisoles in water samples is crucial for water quality assessment. Techniques involving liquid-liquid microextraction and gas chromatography are used for the efficient and simultaneous determination of chloroanisoles, including 3-Chloroanisole, in water samples (Bai et al., 2016).
Indoor Environment Quality
In the context of indoor air quality, chloroanisoles, including 3-Chloroanisole, are linked to mold odor. They are formed through microbial metabolism of chlorophenols in wood preservatives. Identifying and understanding their presence and concentrations in buildings is crucial for maintaining healthy indoor environments (Lorentzen et al., 2016).
Degradation Studies
The degradation of chloroanisoles, such as 2-Chloroanisole, has been studied under various conditions. These studies are important for understanding the environmental behavior and fate of these compounds (Quint, 2006).
Spectroscopic Analysis
The spectroscopic study of chloroanisoles provides insights into their chemical behavior and properties. For example, studies on o-Chloroanisole using two-photon ionization and mass-analyzed threshold ionization techniques have contributed to a deeper understanding of these compounds (Huang et al., 2012).
Safety And Hazards
3-Chloroanisole is classified as a combustible liquid. It should be kept away from heat, sparks, open flames, and hot surfaces. Personal protective equipment, including gloves and eye protection, should be worn when handling this chemical .
Relevant Papers Several papers have been published on 3-Chloroanisole. One paper discusses the lithium-mediated alumination of 3-iodoanisole . Another paper discusses the use of 3-Chloroanisole as an electrolyte additive for overcharge protection of a Li-ion cell .
properties
IUPAC Name |
1-chloro-3-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO/c1-9-7-4-2-3-6(8)5-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKILTJWFRTXGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7062667 | |
Record name | Benzene, 1-chloro-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloroanisole | |
CAS RN |
2845-89-8 | |
Record name | 3-Chloroanisole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2845-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-chloro-3-methoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002845898 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-chloro-3-methoxy- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Benzene, 1-chloro-3-methoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7062667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloroanisole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.766 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.